(E)-5-(3-methylbut-2-enoxy)-5-oxo-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enoic acid (E)-5-(3-methylbut-2-enoxy)-5-oxo-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 115065-79-7
VCID: VC20877060
InChI: InChI=1S/C21H22N2O6S/c1-14(2)10-11-28-18(24)9-8-16(19(25)26)17-13-30-20(22-17)23-21(27)29-12-15-6-4-3-5-7-15/h3-8,10,13H,9,11-12H2,1-2H3,(H,25,26)(H,22,23,27)/b16-8+
SMILES: CC(=CCOC(=O)CC=C(C1=CSC(=N1)NC(=O)OCC2=CC=CC=C2)C(=O)O)C
Molecular Formula: C21H22N2O6S
Molecular Weight: 430.5 g/mol

(E)-5-(3-methylbut-2-enoxy)-5-oxo-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enoic acid

CAS No.: 115065-79-7

Cat. No.: VC20877060

Molecular Formula: C21H22N2O6S

Molecular Weight: 430.5 g/mol

* For research use only. Not for human or veterinary use.

(E)-5-(3-methylbut-2-enoxy)-5-oxo-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enoic acid - 115065-79-7

Specification

CAS No. 115065-79-7
Molecular Formula C21H22N2O6S
Molecular Weight 430.5 g/mol
IUPAC Name (E)-5-(3-methylbut-2-enoxy)-5-oxo-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enoic acid
Standard InChI InChI=1S/C21H22N2O6S/c1-14(2)10-11-28-18(24)9-8-16(19(25)26)17-13-30-20(22-17)23-21(27)29-12-15-6-4-3-5-7-15/h3-8,10,13H,9,11-12H2,1-2H3,(H,25,26)(H,22,23,27)/b16-8+
Standard InChI Key QSJNRPJXKFDFPH-LZYBPNLTSA-N
Isomeric SMILES CC(=CCOC(=O)C/C=C(\C1=CSC(=N1)NC(=O)OCC2=CC=CC=C2)/C(=O)O)C
SMILES CC(=CCOC(=O)CC=C(C1=CSC(=N1)NC(=O)OCC2=CC=CC=C2)C(=O)O)C
Canonical SMILES CC(=CCOC(=O)CC=C(C1=CSC(=N1)NC(=O)OCC2=CC=CC=C2)C(=O)O)C

Introduction

Chemical Identity and Basic Properties

The compound (E)-5-(3-methylbut-2-enoxy)-5-oxo-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enoic acid is a structurally complex organic molecule identified by the CAS Registry Number 115065-79-7. This chemical entity belongs to a class of functionalized thiazole derivatives containing multiple reactive functional groups. The molecular formula of this compound is C21H22N2O6S, with a precise molecular weight of 430.5 g/mol . The presence of the (E)- prefix in the name denotes the trans configuration of the double bond in the pent-2-enoic acid portion of the molecule, which distinguishes it from its geometric isomer with the (Z)- configuration.

The compound features a thiazole ring core structure with a phenylmethoxycarbonylamino (Cbz-protected amino) group at the 2-position and a pent-2-enoic acid moiety at the 4-position. Additionally, the molecule contains a 3-methylbut-2-enoxy (prenyloxy) ester group. The International Chemical Identifier (InChI) representation provides a standardized method for encoding this complex molecular structure, facilitating accurate identification across chemical databases and literature sources.

Structural Features and Functional Groups

The molecular architecture of this compound includes several key functional groups that contribute to its chemical properties and biological activities:

  • A 1,3-thiazole heterocyclic core

  • A carbamate-protected amino group (phenylmethoxycarbonylamino)

  • An α,β-unsaturated carboxylic acid (pent-2-enoic acid)

  • A prenyl (3-methylbut-2-enyl) ester

These structural elements create a molecule with multiple potential reaction sites and conformational possibilities, contributing to its complex physicochemical profile. The presence of both hydrophilic and hydrophobic moieties within the same molecule influences its solubility characteristics and potential for interactions with biological targets.

Physical and Chemical Properties

Understanding the physical and chemical properties of (E)-5-(3-methylbut-2-enoxy)-5-oxo-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enoic acid is essential for evaluating its potential applications and handling requirements. This compound exhibits properties that reflect its complex molecular structure and diverse functional groups.

Physical Characteristics

The predicted density of this compound is approximately 1.329 g/cm³, which is consistent with other organic compounds containing aromatic rings and heteroatoms . For storage purposes, a temperature range of 2-8°C is recommended to maintain stability and prevent degradation .

Chemical Reactivity

The chemical reactivity of this compound is primarily determined by its functional groups:

  • The carboxylic acid group can participate in acid-base reactions, esterification, and amide formation

  • The α,β-unsaturated system provides sites for potential Michael addition reactions

  • The carbamate (Cbz) protecting group can be removed under specific conditions (typically hydrogenolysis) to reveal a free amino group

  • The prenyl ester may undergo hydrolysis under acidic or basic conditions

The compound has a predicted pKa value of approximately 2.90±0.19, indicating that the carboxylic acid group is relatively acidic and will be predominantly deprotonated at physiological pH .

Biological Activity and Applications

Research indicates that compounds with structures similar to (E)-5-(3-methylbut-2-enoxy)-5-oxo-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enoic acid exhibit significant biological activities that may be relevant to therapeutic applications.

Inhibition of Melanin Production

One of the most notable biological properties of this compound class is the significant inhibitory effects on melanin production. This activity suggests potential therapeutic roles in treating hyperpigmentation disorders, including melasma, post-inflammatory hyperpigmentation, and age spots. The mechanism of action primarily relates to interactions with biological targets involved in melanin synthesis pathways, though the specific molecular targets require further elucidation.

Relationship to Antibiotic Development

Interestingly, this compound appears to be structurally related to the side chain of ceftibuten, a third-generation cephalosporin antibiotic . This relationship suggests that it may serve as an intermediate or building block in the synthesis of cephalosporin antibiotics. Ceftibuten is known for its activity against gram-negative bacteria, and structural components like the compound under investigation may contribute to the pharmacophore responsible for antimicrobial activity.

Medicinal Chemistry Applications

The complex structure of this compound, featuring multiple functional groups and stereocenters, makes it a valuable scaffold for medicinal chemistry applications. The benzyloxycarbonyl (Cbz) group is particularly significant as it can be selectively removed under specific conditions, revealing an amino group for further reactions or interactions with enzymes. This property enables the molecule to serve as a building block for more complex structures or as a tool for investigating structure-activity relationships.

Comparative Analysis with Structural Isomers

An interesting aspect of (E)-5-(3-methylbut-2-enoxy)-5-oxo-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enoic acid is its relationship to structural isomers, particularly the Z-isomer (CAS: 155657-19-5).

E/Z Isomerism Comparison

The E-isomer (CAS: 115065-79-7) and Z-isomer (CAS: 155657-19-5) differ in the geometric configuration of the double bond in the pent-2-enoic acid portion of the molecule. This subtle structural difference can significantly impact the compound's physical properties, biological activity, and three-dimensional interaction with target molecules.

The key differences can be summarized in the following table:

PropertyE-isomer (115065-79-7)Z-isomer (155657-19-5)
IUPAC Name(E)-5-(3-methylbut-2-enoxy)-5-oxo-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enoic acid(Z)-5-(3-methylbut-2-enoxy)-5-oxo-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enoic acid
Molecular Weight430.5 g/mol430.48 g/mol
Molecular FormulaC21H22N2O6SC21H22N2O6S
StereochemistryTrans configuration at C=C double bondCis configuration at C=C double bond
InChIInChI=1S/C21H22N2O6S/c1-14(2)10-11-28-18(24)9-8-16(19(25)26)17-13-30-20(22-17)23-21(27)29-12-15-6-4-3-5-7-15/h3-8,10,13HInChI=1S/C21H22N2O6S/c1-14(2)10-11-28-18(24)9-8-16(19(25)26)17-13-30-20(22-17)23-21(27)29-12-15-6-4-3-5-7-15/h3-8,10,13H,9,11-12H2,1-2H3,(H,25,26)(H,22,23,27)/b16-8-

This comparison illustrates how subtle changes in stereochemistry can result in distinct molecular entities with potentially different biological activities and applications.

Stability and Bioavailability Considerations

The stability and bioavailability of (E)-5-(3-methylbut-2-enoxy)-5-oxo-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enoic acid are important considerations for its research applications and potential therapeutic development.

Chemical Stability

The stability of this compound under different conditions can be evaluated using chromatographic techniques to assess conversion rates and product formation. Several structural features contribute to its stability profile:

  • The benzyloxycarbonyl (Cbz) group enhances the compound's stability and provides protection for the amino function on the thiazole ring

  • The α,β-unsaturated system can potentially undergo addition reactions or participate in Diels-Alder reactions under appropriate conditions

  • The ester linkage may be susceptible to hydrolysis, particularly in acidic or basic environments

For long-term storage, refrigeration (2-8°C) is recommended to minimize degradation processes .

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